3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide is a complex organic compound belonging to the class of bufadienolides, which are steroidal compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a specific steroid framework. Bufadienolides are primarily derived from the skin secretions of certain toads and various plant sources, and they have been studied for their potential therapeutic applications.
The primary sources of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide include the venom of toads from the genus Bufo and various plants known to contain bufadienolides. These compounds have been traditionally used in herbal medicine, particularly in Asian cultures, for their cardiotonic and anti-cancer properties.
This compound falls under the broader category of cardiac glycosides and bufadienolides. It is classified based on its structural features as a steroid derivative with specific functional groups that contribute to its biological activity.
The synthesis of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to ensure stereoselectivity and yield. The use of chromatography for purification is common due to the complexity of the final product.
The molecular formula for 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide is , with a molar mass of approximately 402.524 g/mol. The structure features:
The compound's structural characteristics can be detailed as follows:
3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide undergoes various chemical reactions typical for bufadienolides:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide involves several pathways:
Experimental studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines while also demonstrating protective effects on normal cells.
3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide has several applications in scientific research:
Bufadienolides represent a specialized class of C₂₄ steroids characterized by a six-membered α-pyrone (unsaturated δ-lactone) ring at the C-17β position. This structural motif is indispensable for their cardiotonic properties, as it facilitates high-affinity binding to Na⁺/K⁺-ATPase, altering ion transport and increasing myocardial contractility [4]. The core bufadienolide skeleton serves as the chemical foundation for diverse derivatives, including 3β,5,14-trihydroxy-5β-bufa-20,22-dienolide, which exemplifies structural refinements (e.g., specific hydroxylation patterns at C-3, C-5, and C-14) that modulate biological activity [6] [2].
Bufadienolides originate from the mevalonate pathway, where cholesterol undergoes sequential oxidation, hydroxylation, and lactone ring formation. The biosynthesis proceeds via key intermediates:
For 3β,5,14-trihydroxy-5β-bufa-20,22-dienolide, the 5β (A/B ring junction) and 14β (C/D ring junction) configurations are stereochemically critical for Na⁺/K⁺-ATPase inhibition. The 3β-hydroxyl group further enhances target affinity through hydrogen bonding [6]. Table 1 compares key structural features:
Table 1: Structural Determinants of Bufadienolide Bioactivity
| Structural Element | Role in Bioactivity | Example in 3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide |
|---|---|---|
| C-17β α-pyrone ring | Binds Na⁺/K⁺-ATPase; induces conformational change | 20,22-unsaturated lactone |
| 5β-H configuration | Enhances membrane interaction and target affinity | A/B ring fusion in cis orientation |
| 14β-OH | Stabilizes receptor interaction via hydrogen bonding | 14β-hydroxyl group |
| C-3β hydroxylation | Augments solubility and binding kinetics | 3β-OH group present |
| C-19 substituents | Modulates potency; aldehyde (e.g., hellebrigenin) increases activity | Absent in this congener (C-19 unsubstituted) |
While historically associated with toad venoms (Bufonidae), bufadienolides are synthesized convergently in phylogenetically distant taxa:
Rhinella marina: Produces marinobufagenin and related cardiotonic steroids [4].
Plant Sources:
Table 2: Taxonomic Sources of 3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide and Congeners
| Taxon | Representative Species | Detected Bufadienolides | Traditional Use Context |
|---|---|---|---|
| Bufonidae (Toads) | Bufo gargarizans | Hellebrigenin (19-oxo derivative) | Chinese "Ch'an Su" medicine |
| Crassulaceae (Plants) | Kalanchoe daigremontiana | Daigremontianin, Bersaldegenin-1-acetate | African wound healing |
| Crassulaceae (Plants) | Kalanchoe pinnata | Bryophyllin A, Bersaldegenin-3-acetate | Indian renal stone treatments |
| Crassulaceae (Plants) | Kalanchoe lanceolata | 3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide (telocinobufagin) | Kenyan anti-malarial remedies |
| Ranunculaceae (Plants) | Helleborus niger | Hellebrigenin, Hellebrin | European cardiotonic preparations |
Bufadienolide-containing organisms have been employed globally:
Table 3: Ethnopharmacological Uses of Bufadienolide-Producing Plants
| Species | Region | Traditional Application | Part Used | Bufadienolide Link |
|---|---|---|---|---|
| Kalanchoe pinnata | Bangladesh | Kidney/gallbladder stones; dysentery | Leaves | Bryophyllins, Bersaldegenins |
| Kalanchoe densiflora | Kenya (Samburu) | Wound healing | Leaves | Undefined bufadienolides |
| Kalanchoe laciniata | Southern India | Joint pain; inflammation; fever | Leaf juice | Lancotoxins |
| Helleborus niger | Europe | Cardiac stimulation; diuresis | Roots | Hellebrin, Hellebrigenin |
The isolation of 3β,5,14-trihydroxy-5β-bufa-20,22-dienolide (telocinobufagin) from Kalanchoe in the 20th century provided a molecular basis for these traditional uses, particularly its role in modulating cellular ion transport [2] [8].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: